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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanecarboxylic acid is a chemical compound with a unique structural motif,
combining a cyclobutane ring with a phenyl group and a carboxylic acid functional group. This
structure makes it an interesting building block in medicinal chemistry and materials science.
This technical guide provides a comprehensive literature review of 1-
phenylcyclobutanecarboxylic acid, focusing on its synthesis, chemical and physical
properties, spectroscopic data, and an overview of the biological activities of related
compounds. All quantitative data is presented in structured tables for clarity and comparative
analysis, and a detailed experimental protocol for a key synthesis is provided.

Chemical and Physical Properties

1-Phenylcyclobutanecarboxylic acid is a solid at room temperature with the molecular
formula C11H1202.[1] Its structure and key identifiers are summarized in the table below. While
an experimentally determined melting point from peer-reviewed literature is not readily
available, its solid form is consistently reported by commercial suppliers.
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Property Value Reference(s)

1-phenylcyclobutane-1-
IUPAC Name ] ] [2]
carboxylic acid

CAS Number 37828-19-6 [2][3]
Molecular Formula C11H1202 [2]
Molecular Weight 176.21 g/mol [2]
Monoisotopic Mass 176.083729621 Da [2]
Physical Form Solid

Purity (typical) 95%

Sealed in dry, room
Storage
temperature

Synthesis of 1-Phenylcyclobutanecarboxylic Acid

A common and effective method for the synthesis of 1-phenylcyclobutanecarboxylic acid is
through the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[3]

Experimental Protocol: Hydrolysis of 1-Phenyl-1-
cyclobutanecarbonitrile[4]

Materials:

1-Phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol)

Potassium hydroxide (85%, 6.29 g, 95.49 mmol, 3 eq.)

Ethylene glycol (10 mL)

Water

Diethyl ether

Concentrated hydrochloric acid
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Chloroform

Saturated saline solution

Anhydrous magnesium sulfate

Nitrogen gas

Procedure:

In a reaction vessel, dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in
ethylene glycol.

Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere. The
progress of the reaction can be monitored by LC-MS.

After completion, cool the reaction mixture and dilute it with water.

Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting
material or non-acidic byproducts.

Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.

Extract the acidified aqueous layer with chloroform (2 x 10 mL).

Combine the chloroform layers and wash them sequentially with water and saturated saline
solution.

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield 1-phenyl-1-cyclobutanecarboxylic acid.

Yield: 4.43 g (79.2%)

A generalized workflow for this synthesis is depicted below.

Cool and Dilute
with Water

Extract with A dfyAq Extract with Wash, Dry, and .
D i ‘ T PH 2) PRk la 1-Phenylcyclobutanecarboxylic Acid

Heat 1(135190 °C, 6h)
1-Phenyl-1-cyclobutanecarbonitrile + KOH in Ethylene Glycol \}—»
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Synthesis workflow for 1-phenylcyclobutanecarboxylic acid.

Spectroscopic Data

The structural characterization of 1-phenylcyclobutanecarboxylic acid is confirmed through
various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed peak assignments for 1-phenylcyclobutanecarboxylic acid are not
readily available in the public domain, typical chemical shifts for similar structures can be
predicted.

IH NMR:
» Aromatic protons (CeHs): Expected in the range of 7.2-7.5 ppm.
o Cyclobutane protons (-CHz-): Expected as multiplets in the range of 1.8-2.8 ppm.

o Carboxylic acid proton (-COOH): A broad singlet typically appearing downfield, above 10
ppm.

13C NMR:

e Carboxylic carbon (-COOH): Expected around 170-180 ppm.

e Aromatic carbons (CeHs): Expected in the range of 125-145 ppm.

e Quaternary cyclobutane carbon (-C(Ph)(COOH)-): Expected in the range of 40-60 ppm.

e Cyclobutane methylene carbons (-CHz-): Expected in the range of 15-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinct absorption bands.
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Characteristic Absorption

Functional Group Intensity
(cm™)

O-H stretch (Carboxylic acid) 3300 - 2500 Broad
C-H stretch (Aromatic) 3100 - 3000 Medium
C-H stretch (Alkyl) 3000 - 2850 Medium
C=0 stretch (Carboxylic acid) 1760 - 1690 Strong
C-C stretch (Aromatic) 1600 - 1400 Medium
C-O stretch 1320 - 1210 Strong
O-H bend 950 - 910 Medium

Mass Spectrometry (MS)

The mass spectrum of 1-phenylcyclobutanecarboxylic acid would be expected to show a
molecular ion peak [M]* at m/z 176. Key fragmentation patterns for carboxylic acids include the
loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] A reported
LC-MS analysis showed a protonated molecular ion [M+H]* at m/z 177.4.[3]

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity of 1-
phenylcyclobutanecarboxylic acid itself. However, research into its derivatives and
structurally related compounds provides insights into its potential pharmacological applications.

Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as ligands for
sigma (o) receptors, which are implicated in a variety of neurological functions and disorders.
These derivatives have shown potential as antitussive, anticonvulsant, and anti-ischemic
agents. This suggests that the 1-phenylcycloalkanecarboxylic acid scaffold could be a valuable
starting point for the development of novel therapeutics targeting the central nervous system.

Furthermore, other carboxylic acid derivatives are known to exhibit a wide range of biological
activities, including antimicrobial and anticancer effects. For instance, certain amidrazone
derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated
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antibacterial and antiproliferative properties.[5] While these are not direct studies on 1-
phenylcyclobutanecarboxylic acid, they highlight the potential for this class of compounds in
drug discovery.

Due to the absence of specific biological data and identified mechanisms of action for 1-
phenylcyclobutanecarboxylic acid, no signaling pathway diagrams can be generated at this
time.

Conclusion

1-Phenylcyclobutanecarboxylic acid is a readily synthesizable compound with a well-defined
chemical structure. While its own biological activities have not been extensively reported, the
pharmacological potential of its derivatives and related structures suggests that it is a promising
scaffold for future drug discovery efforts, particularly in the area of neuroscience. Further
research is warranted to explore the biological profile of this compound and to synthesize and
screen a library of its derivatives for a range of therapeutic targets. The detailed synthetic
protocol and compiled physicochemical and spectroscopic information provided in this guide
serve as a valuable resource for researchers initiating studies on this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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